![molecular formula C21H16N2O2S B2649056 N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-(methylthio)benzamide CAS No. 896353-12-1](/img/structure/B2649056.png)

N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-(methylthio)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

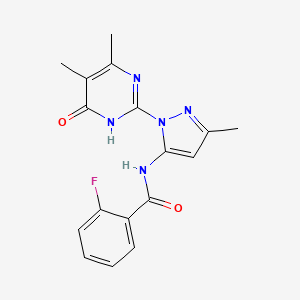

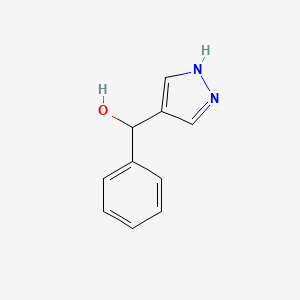

The synthesis of similar compounds has been reported in the literature. For instance, a phenylbenzoxazole-based organic compound, N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-tert-butylbenzamide (3OTB), has been synthesized . The yield was reported to be 82%, with a melting range of 270-280°C .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by chemical tests, elemental (C, H, N, and S), and spectral (IR, 1H NMR, 13C NMR, and mass) analysis .Chemical Reactions Analysis

The mechanism of its condensed-state emission enhancement has been studied. Experimental and theoretical investigations indicate that prohibition of transition from the local excited state to the nonemissive twisted intramolecular charge transfer (TICT) excited state, but halfway to the intermediate emissive quasi-TICT excited state that results from partial restriction of free intramolecular rotations in condensed states, is responsible for the emission enhancement .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the yield of N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-tert-butylbenzamide (3OTB) was 82%, with a melting range of 270-280°C .Wissenschaftliche Forschungsanwendungen

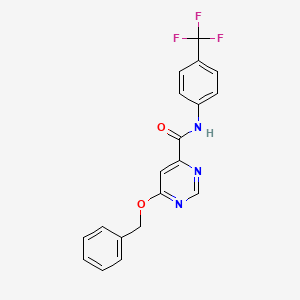

Rhodium-Catalyzed Coupling-Cyclization Reaction

This compound has been used in the Rhodium-catalyzed coupling-cyclization reaction of isocyanides and 2-azidophenyloxyacrylates . This reaction allows divergent syntheses of two significant N-heterocycles, five-membered N- (3-substituted benzo [d]oxazol-2 (3H)-ylidene)amines and dihydrobenzo [d]oxazoles .

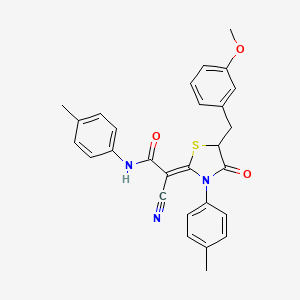

Synthesis of Novel Pd (ii) Complex

The compound has been used in the synthesis of a novel Pd (ii) complex . The structure of the ligand and its Pd (ii) complex was characterized via IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy .

Tumor Inhibitory Activity

The Pd (ii) complex derived from this compound has shown tumor inhibitory activity . The metal complex exhibited excellent antiproliferative potency with a significant IC 50 value of ∼10 μm against the EAC cell line .

Antiangiogenic Effect

The Pd (ii) complex derived from this compound has shown antiangiogenic effect . The tumor inhibitory mechanism of the Pd (ii) complex is due to its antiangiogenic effect and promotion of apoptosis .

Promotion of Apoptosis

The Pd (ii) complex derived from this compound has shown to promote apoptosis . The potential photo-induced binding mode on double-stranded calf thymus DNA and protein cleavage activity study on pBR322 DNA of the complex confirmed its apoptotic characteristics .

DNA Binding

The Pd (ii) complex derived from this compound has shown DNA binding ability . The significant hypochromic shift due to the strong π–π stacking interaction between the metal complex and the base pairs of DNA was clearly shown by the intrinsic DNA binding constant, kb .

Wirkmechanismus

The mechanism of action of similar compounds has been studied. For instance, the mechanism of the condensed-state emission enhancement of N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-tert-butylbenzamide (3OTB) has been investigated. It was found that the prohibition of transition from the local excited state to the nonemissive twisted intramolecular charge transfer (TICT) excited state, but halfway to the intermediate emissive quasi-TICT excited state that results from partial restriction of free intramolecular rotations in condensed states, is responsible for the emission enhancement .

Eigenschaften

IUPAC Name |

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O2S/c1-26-17-11-9-14(10-12-17)20(24)22-16-6-4-5-15(13-16)21-23-18-7-2-3-8-19(18)25-21/h2-13H,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXKQBERMTZLZIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-(methylthio)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(pyrimidin-2-yloxy)piperidin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2648974.png)

![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2648985.png)

![(3-bromophenyl)((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2648986.png)

![1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2648987.png)

![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2648989.png)

![N-(3,4-dimethoxyphenethyl)-2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2648991.png)

![2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B2648993.png)

![N-[4-(aminosulfonyl)phenyl]-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2648994.png)

![3-amino-6-propan-2-yl-N-[4-(trifluoromethoxy)phenyl]-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B2648995.png)